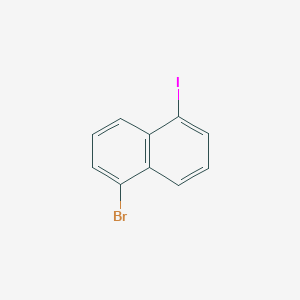

1-Bromo-5-iodonaphthalene

Descripción

Significance of Polyhalogenated Naphthalenes in Modern Chemical Synthesis

Polyhalogenated naphthalenes (PHNs) are naphthalene (B1677914) molecules substituted with multiple halogen atoms. wikipedia.org These compounds are significant intermediates in modern chemical synthesis, largely due to the versatility imparted by the carbon-halogen bonds. nih.gov Halogenated naphthalenes are valuable starting materials for a variety of transition metal-catalyzed reactions, which have become a cornerstone of contemporary organic synthesis. nih.gov

The development of new and efficient methods for the regioselective synthesis of polysubstituted naphthalene derivatives is an area of active research, driven by the discovery of promising electronic and optical properties in fused aromatic compounds. nih.gov PHNs serve as key precursors in the construction of these complex systems. They are employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors.

The presence of multiple halogens on the naphthalene ring allows for programmed, site-selective functionalization. bohrium.com By exploiting the different reactivities of various halogens (e.g., iodine vs. bromine), chemists can introduce different functional groups in a stepwise manner. This controlled approach is crucial for building intricate molecular frameworks that would be difficult to assemble using other methods. bohrium.com Reactions such as palladium-catalyzed cross-coupling, including the Suzuki-Miyaura and Heck reactions, are frequently used to transform the C-X bonds of PHNs into new carbon-carbon or carbon-heteroatom bonds, thereby enabling the synthesis of a diverse range of complex organic structures. nih.govrsc.org

Strategic Importance of 1-Bromo-5-iodonaphthalene as a Versatile Intermediate

The strategic importance of this compound lies in the differential reactivity of its two carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive and thus serves as a better leaving group than the carbon-bromine bond. This reactivity difference enables chemists to perform selective functionalization at the C-1 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations.

This regioselectivity is highly advantageous in multi-step syntheses. For instance, a Suzuki-Miyaura or Stille coupling reaction can be performed selectively at the C-I bond under milder conditions. The resulting bromonaphthalene derivative can then undergo a second, different coupling reaction at the C-Br bond, often under more forcing conditions. This stepwise functionalization provides a powerful tool for creating unsymmetrically substituted naphthalenes, which are valuable precursors for functional materials and bioactive compounds. cymitquimica.com The ability to precisely control the introduction of substituents makes this compound a highly versatile and strategic building block in the toolbox of synthetic organic chemists.

Data Tables

The following tables provide key data for this compound and illustrate the principles of its reactivity.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 77332-64-0 | chemscene.com |

| Molecular Formula | C₁₀H₆BrI | chemscene.com |

| Molecular Weight | 332.96 g/mol | chemscene.com |

| IUPAC Name | This compound | chemscene.com |

| Synonym | 5-Bromo-1-iodonaphthalene | chemscene.com |

Table 2: Illustrative Reactivity in Cross-Coupling Reactions This table demonstrates the general principle of selective cross-coupling reactions typical for dihalogenated arenes like this compound, where the C-I bond reacts preferentially.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | General Outcome | Reference |

| Suzuki-Miyaura Coupling | Aryl-Iodide | Arylboronic acid | Pd(0) catalyst, Base (e.g., K₂CO₃) | Selective formation of biaryl at the iodide position. | rsc.org |

| Suzuki-Miyaura Coupling | Aryl-Bromide | Arylboronic acid | Pd(0) catalyst, Base (e.g., K₂CO₃) | Coupling at the bromide position, often requiring higher temperatures or different ligands than iodide coupling. | rsc.org |

| Heck Coupling | Aryl-Iodide | Alkene (e.g., Methyl acrylate) | Pd(II) catalyst, Base (e.g., NEt₃) | Formation of a substituted alkene at the iodide position. | rsc.org |

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-5-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPYWKAKDZRRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296992 | |

| Record name | 1-bromo-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77332-64-0 | |

| Record name | 77332-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 5 Iodonaphthalene

Regioselective Synthesis Approaches to 1-Bromo-5-iodonaphthalene

Regioselective synthesis is paramount in the preparation of asymmetrically substituted naphthalenes. Direct halogenation of naphthalene (B1677914) typically leads to a mixture of isomers, with the α-position (C1, C4, C5, C8) being the most reactive towards electrophilic substitution. uomustansiriyah.edu.iq However, achieving a specific 1,5-disubstitution pattern with two different halogens requires more controlled methods.

One of the most effective strategies for the regioselective synthesis of aryl halides is the Sandmeyer reaction . dntb.gov.uasmolecule.com This reaction allows for the introduction of a halogen at a specific position on an aromatic ring via the diazotization of a primary aromatic amine. dntb.gov.uaresearchgate.net For the synthesis of this compound, a plausible route would involve the use of a suitably substituted naphthylamine precursor. For instance, starting with 5-bromo-1-naphthylamine, a Sandmeyer reaction could be employed to introduce the iodine atom at the 1-position. The synthesis of the precursor, 5-bromo-1-naphthylamine, can be achieved from 1-nitronaphthalene, which is first brominated to 1-nitro-5-bromonaphthalene and then reduced to the corresponding amine. researchgate.net

Alternatively, one could start with 5-iodo-1-naphthylamine and introduce the bromine atom via a Sandmeyer reaction. The choice of starting material would depend on the availability and the reactivity of the intermediates. A general representation of the Sandmeyer reaction for introducing iodine is depicted below:

General Scheme for Iodination via Sandmeyer Reaction:

Diazotization of the primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.

Reaction of the diazonium salt with a solution of potassium iodide (KI) to yield the corresponding aryl iodide.

Similarly, for bromination, a copper(I) bromide (CuBr) catalyst is typically used with the diazonium salt. researchgate.net

Another regioselective approach involves the halogenation of substituted naphthalenes . The existing substituent on the naphthalene ring directs the position of the incoming electrophile. For example, the bromination of 1-iodonaphthalene (B165133) can lead to a mixture of products, and controlling the reaction conditions is crucial to favor the formation of the 1,5-isomer. uomustansiriyah.edu.iq Palladium-catalyzed C-H halogenation has emerged as a powerful tool for regioselective functionalization, where directing groups can be used to achieve high selectivity for specific positions, such as the C8 (peri) or C2 (ortho) positions of 1-naphthaldehydes. researchgate.net

Precursor Design in Naphthalene Halogenation for the Synthesis of this compound

The design and synthesis of appropriate precursors are critical for the successful regioselective synthesis of this compound. The strategic placement of activating or directing groups on the naphthalene ring system guides the halogenation to the desired 1- and 5-positions.

A key precursor for 1,5-disubstituted naphthalenes is 1,5-dinitronaphthalene (B40199) . This compound can be synthesized by the nitration of naphthalene. While direct nitration of naphthalene primarily yields 1-nitronaphthalene, further nitration under controlled temperature conditions (40-80°C) with a mixture of nitric acid and sulfuric acid can produce a mixture of 1,5- and 1,8-dinitronaphthalenes, with the 1,5-isomer being a significant component. vpscience.orgchemicalbook.com These isomers can then be separated. chemicalbook.com

Once 1,5-dinitronaphthalene is obtained, it can be selectively reduced to introduce different functionalities. For example, partial reduction could yield 5-nitro-1-naphthylamine, which can then undergo a sequence of diazotization, halogenation, reduction of the remaining nitro group, and a subsequent diazotization and halogenation to introduce the second, different halogen. A more direct route involves the complete reduction of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene . chemicalbook.comchemdad.com

1,5-Diaminonaphthalene is a versatile precursor. Through sequential Sandmeyer reactions, the two amino groups can be replaced by different halogens. For instance, one amino group can be selectively protected, followed by the diazotization and halogenation of the unprotected amino group. After deprotection, the second amino group can be converted to the other halogen.

Another important precursor is 1-aminonaphthalene-5-sulfonic acid (Laurent's acid). gla.ac.uk The sulfonic acid group can later be removed or replaced. The amino group can be converted to a halogen via the Sandmeyer reaction. For example, diazotization of Laurent's acid followed by reaction with potassium iodide can yield 1-iodonaphthalene-5-sulfonic acid. gla.ac.uk Subsequent removal of the sulfonic acid group would provide 1-iodonaphthalene, which could then be brominated.

The following table summarizes key precursors and their roles in the synthesis of this compound:

| Precursor | Synthetic Role | Relevant Reactions |

| 1,5-Dinitronaphthalene | Source of 1,5-substitution pattern. | Nitration of naphthalene, selective or full reduction of nitro groups. vpscience.orgchemicalbook.com |

| 1,5-Diaminonaphthalene | Versatile intermediate for introducing halogens. | Reduction of 1,5-dinitronaphthalene, sequential Sandmeyer reactions. chemicalbook.comchemdad.com |

| 5-Bromo-1-naphthylamine | Direct precursor for iodination at C1. | Bromination and reduction of 1-nitronaphthalene, Sandmeyer reaction. researchgate.net |

| 5-Iodo-1-naphthylamine | Direct precursor for bromination at C1. | Iodination and reduction of 1-nitronaphthalene, Sandmeyer reaction. |

| 1-Aminonaphthalene-5-sulfonic acid | Allows for sequential functionalization. | Diazotization, halogenation, desulfonation. gla.ac.uk |

Emerging and Sustainable Synthesis Routes for Halogenated Naphthalenes

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend extends to the synthesis of halogenated naphthalenes, with a focus on reducing hazardous reagents and waste, and improving energy efficiency.

One promising green approach involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant in combination with alkali metal halides for the in situ generation of halogens. This method avoids the direct use of hazardous elemental halogens like Br₂ and I₂. For instance, the halogenation of naphthols has been successfully achieved using H₂O₂ and alkali metal halides in aqueous micellar media, which enhances the reaction efficiency in water, a green solvent. chemicalbook.com While not directly applied to this compound, this methodology presents a potential sustainable route for halogenating naphthalene precursors.

Catalytic methods are also at the forefront of sustainable synthesis. The use of transition metal catalysts, such as palladium, can enable highly regioselective C-H bond functionalization under milder conditions than traditional methods. researchgate.net These catalytic cycles often require only a small amount of the metal, reducing waste and cost. For example, palladium-catalyzed C-H halogenation of naphthaldehyde derivatives has been shown to be highly regioselective. researchgate.net

Furthermore, photocatalysis is an emerging field that utilizes visible light to drive chemical reactions. Visible-light-mediated reactions can often be performed at room temperature, reducing the energy consumption of the synthesis. For example, a visible-light-promoted synthesis of substituted naphthalenes has been reported, showcasing the potential of this technology for constructing the naphthalene core under mild conditions. google.com The application of photocatalysis to the regioselective halogenation of naphthalene derivatives is an active area of research.

The development of one-pot syntheses and domino reactions , where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, also contributes to the sustainability of a synthetic process by reducing solvent usage and waste generation.

The following table provides an overview of some emerging and sustainable approaches relevant to the synthesis of halogenated naphthalenes:

| Method | Principle | Advantages |

| H₂O₂/Alkali Halide System | In situ generation of halogens using a clean oxidant. | Avoids use of elemental halogens, environmentally benign. chemicalbook.com |

| Palladium-Catalyzed C-H Halogenation | Direct, regioselective introduction of halogens at specific C-H bonds. | High selectivity, milder reaction conditions, reduced waste. researchgate.net |

| Visible Light Photocatalysis | Use of light to drive chemical reactions. | Energy efficient, mild reaction conditions. google.com |

| One-Pot/Domino Reactions | Multiple reaction steps in a single pot. | Reduced solvent usage, less waste, increased efficiency. |

While specific applications of these methods to the synthesis of this compound are still under development, they represent the future direction of research in the synthesis of halogenated aromatic compounds, aiming for greater efficiency and environmental responsibility.

Mechanistic Investigations of 1 Bromo 5 Iodonaphthalene Reactivity

Fundamental Studies on Carbon-Halogen Bond Activation in 1-Bromo-5-iodonaphthalene

The reactivity of this compound is fundamentally dictated by the differential strengths of its two carbon-halogen bonds. The C-I bond is considerably weaker and more polarizable than the C-Br bond, making it the more reactive site for activation in most catalytic processes. This preferential activation is a cornerstone of its synthetic utility, enabling sequential functionalization.

Studies on the oxidative addition of aryl halides to low-valent metal centers, a key step in many cross-coupling reactions, reveal a clear hierarchy of reactivity: Ar-I > Ar-Br > Ar-Cl. nih.govescholarship.orgescholarship.org This is directly attributable to the bond dissociation energies (BDEs), where the energy required to cleave the C-I bond is significantly lower than that for the C-Br bond.

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

| C-I | ~65 |

| C-Br | ~81 |

| C-Cl | ~96 |

| This table presents generalized bond dissociation energies for aryl halides to illustrate the reactivity trend. |

A practical demonstration of this selective activation is observed in the Miyaura borylation of this compound. In a specific synthetic context, the reaction was found to be selective for the C-Br bond, a result that underscores how catalytic conditions can be tailored to target the less reactive halogen, although typically the C-I bond is more labile. uchicago.edu The activation of the C-I bond often proceeds through one-electron pathways, such as single-electron transfer (SET), while the stronger C-Br bond can be activated through either one-electron or two-electron (concerted) mechanisms, depending on the catalytic system. escholarship.orgresearchgate.net The choice of metal, ligands, and reaction conditions ultimately determines which bond is activated and by which mechanistic route. nih.govrsc.org

Radical Pathways and Electron Transfer Processes in this compound Transformations

Radical pathways, often initiated by single-electron transfer (SET), are prominent in the transformation of the C-I bond in this compound. Research on the oxidative addition of aryl halides to nickel(0) complexes, such as Ni(PEt3)4, has shown that aryl iodides react exclusively through a radical pathway. escholarship.org This process involves an outer-sphere electron transfer from the electron-rich metal center to the aryl iodide, generating an aryl halide radical anion. escholarship.orgresearchgate.net This intermediate rapidly undergoes mesolytic cleavage of the weak C-I bond to produce an aryl radical and an iodide anion. nih.govescholarship.org

Competition experiments provide strong evidence for these radical mechanisms. For instance, in a competitive reaction between 9-bromoanthracene (B49045) and 1-iodonaphthalene (B165133) with a Ni(0) complex, a complex mixture of products is formed, which is indicative of radical processes and halide exchange. nih.govescholarship.org The reaction's direction is influenced by the reduction potentials of the aryl halides and the cleavage rates of the resulting radical anions. nih.gov

| Compound | Reduction Potential (V vs. SCE in DMF) |

| 9-Bromoanthracene | -1.68 |

| 1-Iodonaphthalene | -1.92 |

| Data from competition experiments elucidating electron transfer pathways. nih.govescholarship.orgescholarship.org |

The formation of the naphthyl radical from the C-I bond cleavage can lead to characteristic side products, such as 1,1'-binaphthylene, through radical homocoupling, further substantiating the involvement of a radical mechanism. nih.gov The use of radical traps in mechanistic studies, which yield cyclized products in the presence of aryl radicals, has confirmed that the reactions of aryl iodides with certain nickel systems proceed entirely via these radical pathways. escholarship.orgresearchgate.net

Concerted Reaction Mechanisms of this compound

While the C-I bond of this compound predominantly reacts via radical pathways, the more robust C-Br bond can undergo activation through a concerted mechanism. escholarship.org A concerted oxidative addition involves the simultaneous formation of metal-carbon and metal-halogen bonds through a three-membered transition state. nih.gov This two-electron pathway is generally favored for less easily reduced aryl halides and is highly dependent on the electronic properties of the metal catalyst. nih.govrsc.org

Studies comparing the reactivity of different aryl halides with Ni(PEt3)4 show that while aryl iodides react via a radical path, aryl chlorides react through a concerted mechanism, and aryl bromides can proceed through a combination of both. escholarship.org Competition experiments between an electron-poor aryl chloride and an electron-rich aryl bromide (like 1-bromonaphthalene) resulted in the preferential reaction of the aryl bromide, a result consistent with a concerted pathway where the cleavage of the carbon-halogen bond is rate-determining, rather than an electron-transfer-initiated radical pathway. nih.govescholarship.orgescholarship.org

The choice of the transition metal is critical. While nickel complexes can operate through both radical and concerted pathways, second-row metals like palladium are well-established to favor concerted oxidative addition for aryl halides. escholarship.org Similarly, certain gold complexes, when paired with appropriate ligands, undergo oxidative addition of iodoarenes through a concerted, two-electron mechanism. researchgate.netrsc.org This highlights that the C-Br bond in this compound could be selectively targeted by a concerted mechanism using a catalytic system (e.g., palladium-based) that disfavors the single-electron transfer required to activate the C-I bond.

Catalytic Systems and Ligand Effects on this compound Reaction Pathways

The mechanistic pathway for the activation of the C-Br and C-I bonds in this compound is profoundly influenced by the composition of the catalytic system, particularly the choice of the metal center and its associated ligands.

Metal Center: The identity of the transition metal plays a primary role.

Nickel: As a first-row transition metal, nickel is adept at both one- and two-electron redox steps, allowing it to catalyze reactions via both radical and concerted pathways. researchgate.netresearchgate.net The oxidative addition of aryl iodides to Ni(0) is typically radical-based, while aryl bromides can react via either path. escholarship.org

Palladium: Palladium catalysts are the most common for cross-coupling and generally operate via a two-electron, concerted oxidative addition mechanism for all aryl halides. libretexts.org This difference can be exploited for selective transformations.

Gold: The development of Au(I)/Au(III) catalytic cycles has revealed unique reactivity. With a hemilabile (P,N) MeDalphos ligand, gold complexes favor the oxidative addition of electron-rich iodoarenes via a concerted mechanism. rsc.org Computational studies suggest this is due to an "inverse electron flow," where the electron density moves from the substrate to the electrophilic gold center, in contrast to palladium where back-donation from the metal to the substrate is more significant. rsc.org

Ligand Effects: For a given metal, ligands are crucial in tuning reactivity and mechanism. In Ni(0)-phosphine systems, the electronic properties of the phosphine (B1218219) ligand, rather than its steric bulk, dictate the branching between radical and concerted pathways for aryl bromides. nih.govescholarship.org More electron-donating phosphines increase the electron density on the nickel center, favoring the single-electron transfer that initiates the radical pathway. escholarship.org Besides phosphines, N-heterocyclic carbenes (NHCs) have emerged as universal ligands that can stabilize and activate metal centers in various catalytic steps. researchgate.net

| Catalytic System | Preferred Halide | Predominant Mechanism for Ar-I | Predominant Mechanism for Ar-Br |

| Ni(0) + Monodentate Phosphine | Ar-I > Ar-Br | Radical (SET) | Mixed (Radical and Concerted) |

| Pd(0) + Phosphine | Ar-I > Ar-Br | Concerted | Concerted |

| Au(I) + MeDalphos | Electron-Rich Ar-I | Concerted | Concerted (less reactive) |

| This table summarizes the influence of different catalytic systems on the reaction mechanisms of aryl iodides and bromides. |

This tunability allows for the rational design of catalysts to control the reaction pathway. For instance, to selectively functionalize the C-Br bond in this compound, one might choose a palladium catalyst to ensure a concerted mechanism that could be tuned to favor the stronger bond, or a nickel catalyst with specific ligands designed to suppress the radical pathway that would otherwise dominate the C-I bond's reactivity.

Advanced Cross Coupling Reactions Utilizing 1 Bromo 5 Iodonaphthalene

Palladium-Catalyzed Cross-Coupling Strategies with 1-Bromo-5-iodonaphthalene

Palladium complexes are the most extensively studied catalysts for the cross-coupling of aryl halides. uwindsor.ca Their high efficiency and functional group tolerance make them ideal for the selective functionalization of dihalogenated substrates like this compound. By carefully controlling reaction conditions, one can selectively couple a nucleophile at the 5-position (iodine) while leaving the 1-position (bromine) intact for subsequent transformations.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most versatile C–C bond-forming reactions. mdpi.comnih.gov For this compound, a regioselective Suzuki-Miyaura coupling is readily achievable. The reaction with an arylboronic acid, under standard palladium catalysis, is expected to proceed exclusively at the C-I bond. This allows for the synthesis of 1-bromo-5-aryl-naphthalenes, which are valuable intermediates for further diversification.

The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov Catalytic systems such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos are effective. mdpi.com Inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly employed in a mixed solvent system, often containing water, to facilitate the transmetalation step. nih.govbeilstein-journals.org

Table 1: Representative Regioselective Suzuki-Miyaura Coupling of this compound

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₂CO₃ (2 equiv.) | Dioxane/H₂O (10:1) | 1-Bromo-5-phenylnaphthalene | High |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | - | Cs₂CO₃ (2 equiv.) | DME/H₂O (4:1) | 1-Bromo-5-(4-methoxyphenyl)naphthalene | High |

The Stille reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium. wikipedia.orgmsu.edu Similar to the Suzuki coupling, the Stille reaction can be performed regioselectively on this compound to functionalize the C-I position. wikipedia.org A wide variety of organostannanes, including vinyl, aryl, and alkynyl stannanes, can be used, making this a versatile method for introducing diverse substituents. nih.gov

A typical catalytic system involves a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with an added ligand. harvard.edu The reaction is generally carried out in an anhydrous, non-polar solvent like THF or dioxane. While highly effective, a significant drawback of the Stille reaction is the stoichiometric formation of toxic organotin byproducts, which can complicate purification. msu.edu

Table 2: Predicted Regioselective Stille Coupling of this compound

| Electrophile | Nucleophile | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5 mol%) | Toluene | 1-Bromo-5-vinylnaphthalene |

| This compound | Trimethyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (5 mol%) | Dioxane | 1-Bromo-5-(phenylethynyl)naphthalene |

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. mdpi.comlibretexts.org The reaction offers a direct method for the vinylation or arylation of olefins. mdpi.com Given the higher reactivity of the C-I bond, a regioselective Heck coupling of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to yield the 5-alkenyl-1-bromonaphthalene derivative. rsc.org

Commonly used conditions involve a palladium(II) acetate (B1210297) catalyst, a phosphine ligand (though ligand-free conditions are also known), and an organic base such as triethylamine (B128534) (Et₃N) in a polar aprotic solvent like DMF. frontiersin.orgresearchgate.net

Table 3: Hypothetical Regioselective Heck Reaction with this compound

| Electrophile | Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ (5 mol%) | Et₃N (2 equiv.) | DMF | (E)-1-Bromo-5-styrylnaphthalene |

| This compound | Ethyl acrylate | Pd(OAc)₂ (5 mol%) | K₂CO₃ (2 equiv.) | DMA | Ethyl (E)-3-(8-bromonaphthalen-1-yl)acrylate |

The Sonogashira coupling is a powerful method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes. nih.gov The differential reactivity between aryl iodides and bromides is well-established in Sonogashira couplings, with the former reacting under much milder conditions. wikipedia.org This allows for the highly selective alkynylation of this compound at the 5-position.

The resulting 1-bromo-5-alkynylnaphthalene is a versatile building block, where the remaining bromine atom can be targeted in a subsequent cross-coupling reaction to generate unsymmetrically disubstituted naphthalene (B1677914) derivatives.

Table 4: Regioselective Sonogashira Coupling of this compound

| Electrophile | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF/Toluene | 1-Bromo-5-(phenylethynyl)naphthalene |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ (2 mol%) | CuI (5 mol%) | Diisopropylamine | DMF | 1-Bromo-5-((trimethylsilyl)ethynyl)naphthalene |

Nickel-Catalyzed Cross-Coupling Reactions of this compound

In recent years, catalysts based on first-row transition metals like nickel have gained prominence as more sustainable and economical alternatives to palladium. escholarship.org Nickel catalysts can promote many of the same transformations as palladium and, in some cases, can couple more challenging substrates. nih.gov Research on dihaloarenes, such as 4-bromoiodobenzene, has demonstrated that nickel-catalyzed cross-electrophile couplings can exhibit notable I/Br selectivity. nih.gov

For this compound, a nickel-catalyzed Kumada coupling with a Grignard reagent, or a Negishi coupling with an organozinc reagent, would be expected to proceed selectively at the C-I bond. These reactions often proceed via different mechanisms than their palladium-catalyzed counterparts, sometimes involving single-electron transfer pathways and Ni(I)/Ni(III) intermediates. escholarship.orgsemanticscholar.org

Table 5: Postulated Regioselective Nickel-Catalyzed Cross-Coupling

| Electrophile | Nucleophile | Catalyst | Ligand | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylmagnesium bromide (Grignard) | NiCl₂(dppp) (5 mol%) | - | THF | 1-Bromo-5-phenylnaphthalene |

| This compound | Ethyl 2-bromoacetate + Zn dust (Reformatsky) | Ni(acac)₂ (10 mol%) | Bipyridine | DMA | Ethyl 2-(8-bromonaphthalen-1-yl)acetate |

Copper-Promoted Transformations of this compound

Copper-catalyzed or -promoted reactions, particularly for C-N, C-O, and C-S bond formation (e.g., Ullmann condensation), are classic transformations in organic synthesis. chemistryviews.orgrsc.org While palladium catalysts are often preferred for C-C couplings, copper systems remain highly relevant for heteroatom coupling. Studies on the amination of various halonaphthalenes have shown that copper catalysts are effective for creating C-N bonds. researchgate.netresearchgate.net

In reactions with this compound, a copper-catalyzed amination with an amine would preferentially occur at the more reactive C-I bond, especially in the absence of a strong ligand that might alter the catalyst's selectivity. mdpi.com This provides a direct route to 5-amino-1-bromonaphthalene derivatives.

Table 6: Representative Copper-Promoted Amination of this compound

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Morpholine | CuI (10 mol%) | L-Proline | K₂CO₃ | DMSO | 4-(8-Bromonaphthalen-1-yl)morpholine |

| This compound | Aniline | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | (8-Bromonaphthalen-1-yl)phenylamine |

Chemoselective Reactivity in Dual Halogenated Naphthalenes, with a Focus on this compound

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the stepwise and controlled introduction of different substituents to build molecular complexity. In dihalogenated naphthalenes containing two different halogens, such as this compound, the inherent differences in the reactivity of the carbon-halogen bonds can be exploited to achieve chemoselective cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds.

The established order of reactivity for carbon-halogen (C-X) bonds in palladium-catalyzed oxidative addition, the initial step in most cross-coupling cycles, is generally C-I > C-Br > C-Cl. nih.govwikipedia.orguwindsor.ca The carbon-iodine bond is the longest and weakest, requiring less energy to break, and is therefore the most reactive site for catalytic activation. savemyexams.comlibretexts.org Conversely, the carbon-bromine bond is stronger and less prone to react under conditions optimized for C-I bond cleavage. savemyexams.comthestudentroom.co.uk This reactivity difference allows for the selective functionalization at the iodine-bearing position of this compound, leaving the bromine atom available for subsequent transformations.

Various advanced cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have been employed to demonstrate this principle. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can precisely target the C-I bond. For instance, Sonogashira couplings on dihalogenated benzenes like 1-bromo-4-iodobenzene, a close analog of the naphthalene system, show that the reaction can be performed selectively at the C-I position at room temperature, while the C-Br bond remains intact. wikipedia.org

Recent research has focused on developing highly selective catalytic systems. Nickel-based catalysts, for example, have emerged as powerful tools for achieving high chemoselectivity. A dinuclear Ni(I) catalyst has been shown to perform C-I selective arylations on polyhalogenated arenes with remarkable efficiency and speed, even at room temperature. soton.ac.uk Such catalysts can differentiate between C-I, C-Br, and C-Cl sites, showcasing the high level of control achievable in modern cross-coupling chemistry. soton.ac.uk

The following tables summarize research findings from various cross-coupling reactions performed on this compound and its analogs, illustrating the principle of chemoselective functionalization.

Table 1: Chemoselective Sonogashira Coupling of Dihaloarenes

This table illustrates the selective coupling of terminal alkynes at the C-I position of a dihaloarene, a reaction analogous to what would be expected for this compound.

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base / Solvent | Conditions | Product | Yield | Ref |

| 1 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene (2 equiv.) | Pd(PPh₃)₄ / CuI | Et₃N | Room Temp. | bis(4-Bromophenyl)acetylene | - | wikipedia.org |

Table 2: Chemoselective Suzuki-Miyaura Coupling of Dihaloarenes

This table presents data on the selective formation of a C-C bond via Suzuki-Miyaura coupling, targeting the more reactive halogen.

| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base / Solvent | Conditions | Product | Yield | Ref |

| 1 | 4-Bromochlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | Reflux | 4-Chlorobiphenyl | High | uwindsor.ca |

| 2 | This compound | (Varies) | [Ni(I)(µ-Br)PAd₂(n-Bu)]₂ (0.2 mol%) | THF | Room Temp., <5 min | 1-Bromo-5-aryl-naphthalene | Good | soton.ac.uk |

Table 3: Chemoselective Buchwald-Hartwig Amination

This table outlines the selective C-N bond formation, demonstrating the preference for the C-I bond over other carbon-halogen bonds.

| Entry | Aryl Halide | Amine | Catalyst System | Base / Solvent | Conditions | Product | Yield | Ref |

| 1 | 4-Bromo-1H-imidazole | 3-Propylphenylamine | Pd precatalyst / tBuBrettPhos | LHMDS / THF | Room Temp., 12h | 4-(3-Propylphenylamino)-1H-imidazole | 50-69% (crude) | nih.gov |

| 2 | Dichlorinated arenes | Anilines | Pd-based | - | - | Mono-aminated product | - | nih.gov |

Note: While direct examples for Buchwald-Hartwig amination on this compound are less common in the cited literature, the principles derived from similar substrates are applicable. The data shows successful selective amination on other polyhalogenated systems.

While the C-I bond is typically the most reactive, specific catalytic systems can sometimes override this inherent reactivity pattern. In one study involving this compound, a subsequent Miyaura borylation was found to be selective for the C-Br bond after a specific synthetic sequence. uchicago.edu This highlights that while bond energy is the primary determinant of selectivity, the choice of catalyst, ligands, and reaction history of the substrate can lead to alternative and highly useful outcomes.

Advanced Functionalization and Derivatization of 1 Bromo 5 Iodonaphthalene

Nucleophilic Substitution Reactions of 1-Bromo-5-iodonaphthalene

Nucleophilic substitution reactions are fundamental transformations for introducing a wide range of functional groups onto aromatic rings. In the case of this compound, the distinct electronic properties of the bromo and iodo substituents allow for regioselective substitutions. The carbon-iodine bond is generally more susceptible to nucleophilic attack than the carbon-bromine bond, a principle that can be exploited for selective functionalization.

One prominent type of nucleophilic substitution is the radical nucleophilic substitution (SRN1) mechanism. researchgate.net This chain process, involving radical and radical anion intermediates, is particularly effective for substitutions on various aromatic substrates. researchgate.netresearchgate.net For instance, the reaction of 1-halonaphthalenes with nucleophiles like triorganostannyl ions (R₃Sn⁻) can proceed via the SRN1 pathway. mdpi.com While 1-bromonaphthalene (B1665260) can undergo substitution, it is known to have a higher electron affinity than the resulting substitution product, which can influence the reaction pathway. researchgate.net

The choice of solvent and reaction conditions is crucial in directing the outcome of these reactions. For example, while some bromo derivatives might favor halogen-metal exchange reactions in solvents like DMSO, good yields of substitution products can be achieved in liquid ammonia. mdpi.com The SRN1 mechanism has been successfully employed for the substitution on various haloarenes with a diverse array of nucleophiles, including ketone enolates, phosphonates, and thiolates. researchgate.net

| Reaction Type | Nucleophile | Solvent | Key Feature |

| SRN1 Substitution | Triorganostannyl ions (R₃Sn⁻) | Liquid Ammonia | Good yields of substitution products are obtained. mdpi.com |

| SRN1 Substitution | Ketone enolates, phosphonates, thiolates | Various | Enables the synthesis of diverse functionalized naphthalenes. researchgate.net |

| Halogen-Metal Exchange | Triorganostannyl ions (R₃Sn⁻) | DMSO | Can compete with or dominate over substitution. mdpi.com |

This table summarizes key aspects of nucleophilic substitution reactions involving naphthalene (B1677914) halides.

C-H Activation and Direct Functionalization from this compound Derivatives

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic compounds, bypassing the need for pre-functionalized starting materials. pkusz.edu.cn This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. For derivatives of this compound, C-H activation offers a pathway to introduce additional functional groups at specific positions on the naphthalene ring, guided by directing groups or the inherent reactivity of the substrate.

Transition-metal catalysis, particularly with palladium, plays a pivotal role in these transformations. researchgate.net The catalyst can selectively activate a C-H bond, often in the presence of a directing group, leading to the formation of a metallacyclic intermediate that can then react with a coupling partner. pkusz.edu.cn For example, palladium-catalyzed C-H activation can be used for the olefination of arenes. pkusz.edu.cn

The regioselectivity of C-H activation can be controlled by various factors, including the choice of catalyst, ligand, and directing group. scispace.com In the context of naphthaldehydes, for instance, palladium catalysis can achieve regioselective halogenation at either the C2 or C8 (peri) position, depending on the presence of an imine directing group. scispace.comresearchgate.net This highlights the potential for precise functionalization of the naphthalene core.

Recent advancements have also focused on the development of removable or versatile directing groups that can be easily cleaved or further transformed after the C-H activation step. pkusz.edu.cn This adds to the synthetic utility of this methodology.

| Catalyst System | Directing Group | Transformation | Key Feature |

| Palladium(II) acetate (B1210297) | Aminoquinoline | C-H Arylation | Enables functionalization at the unactivated 3-position of proline derivatives. acs.org |

| Palladium(II) acetate | N/A | Olefination | Direct C-H activation for the synthesis of olefinated arenes. pkusz.edu.cn |

| Palladium Catalyst | Imine | Halogenation | Regioselective halogenation of 1-naphthaldehydes at the C2 or C8 position. scispace.comresearchgate.net |

This table showcases examples of C-H activation reactions for the functionalization of aromatic systems.

Cyclization and Ring-Forming Reactions Incorporating this compound

This compound serves as a valuable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex ring systems through cyclization reactions. The presence of two reactive halogen sites allows for sequential or tandem reactions to construct fused ring structures.

Palladium-catalyzed cyclization reactions are particularly prevalent. For instance, the cyclization of 1-alkynyl-8-iodonaphthalene with isocyanides, catalyzed by palladium, can produce acenaphtho[1,2-b]pyrroles. researchgate.net This transformation involves a cascade of reactions including imidoylation and regioselective addition. Another approach involves the annulation of bromo-chloronaphthalene dicarboximides with heteroarylboronic esters to synthesize acenaphthylene-fused thiophene (B33073) and indole (B1671886) derivatives. researchgate.net

Gold-catalyzed cyclization of alkenyl carbonyl compounds has also been developed for the synthesis of substituted naphthalenes. acs.org Furthermore, aryne chemistry provides a powerful tool for constructing complex aromatic systems. The generation of a naphthalyne intermediate from a dihalonaphthalene derivative can be followed by a Diels-Alder reaction to form new rings. For example, 1-bromo-2-fluoronaphthalene (B41077) can serve as a precursor to 1-naphthalyne, which can then be trapped by dienes like isoindoles to form benz[a]anthracene derivatives. researchgate.net

| Reaction Type | Starting Material Moiety | Catalyst/Reagent | Product Type |

| Palladium-catalyzed cyclization | 1-Alkynyl-8-iodonaphthalene | Palladium catalyst, Isocyanides | Acenaphtho[1,2-b]pyrroles researchgate.net |

| Palladium-catalyzed annulation | Bromo-chloronaphthalene dicarboximide | Palladium catalyst, Heteroarylboronic esters | Acenaphthylene-fused heteroarenes researchgate.net |

| Aryne Diels-Alder | 1-Bromo-2-fluoronaphthalene | Phenyllithium, Isoindole | Benz[a]anthracenes researchgate.net |

| Gold-catalyzed cyclization | Alkenyl carbonyl compounds | Au(I) catalyst | Substituted naphthalenes acs.org |

This table illustrates various cyclization strategies utilizing naphthalene derivatives.

Regioselective Further Halogenation and Polyhalogenated Naphthalene Synthesis from this compound

The introduction of additional halogen atoms onto the this compound scaffold can lead to the synthesis of polyhalogenated naphthalenes, which are valuable intermediates for materials science and medicinal chemistry. The regioselectivity of these further halogenation reactions is crucial for obtaining specific isomers.

Electrophilic aromatic substitution is a common method for introducing halogens. The existing substituents on the naphthalene ring will direct the position of the incoming halogen. Reagents like N-halosuccinimides (NCS, NBS, NIS) are often used as halogen sources under mild conditions. scispace.com For instance, palladium-catalyzed regioselective halogenation of 1-naphthaldehydes can be directed to the C8 (peri) position. scispace.com

Decarboxylative halogenation offers another route to polyhalogenated compounds. This method involves the conversion of a carboxylic acid to the corresponding halide and has been shown to be tolerant of existing halogen substituents. nih.govacs.org

The synthesis of polyfunctionalized arynes from polyhalogenated precursors, followed by trapping reactions, can also lead to highly substituted naphthalene derivatives. uni-muenchen.de For example, a tetrabromo-bis-triflate naphthalene derivative can be converted to a naphthotriyne equivalent, which can then undergo a tandem Diels-Alder cycloaddition-deoxygenation strategy. researchgate.net

| Method | Reagent | Key Feature |

| Palladium-catalyzed Halogenation | N-Halosuccinimides | Regioselective introduction of halogens at the peri-position of 1-naphthaldehydes. scispace.com |

| Decarboxylative Halogenation | Halogen sources | Tolerates existing halogen substituents, allowing for the synthesis of polyhalogenated compounds. nih.govacs.org |

| Aryne Chemistry | Phenyllithium | Generation of highly reactive aryne intermediates from polyhalogenated precursors for further functionalization. researchgate.net |

| Electrophilic Iodination | Triiodoisocyanuric acid | Efficient and highly regioselective iodination of activated arenes. scielo.br |

This table outlines methods for the synthesis of polyhalogenated naphthalenes.

Computational Chemistry and Theoretical Studies of 1 Bromo 5 Iodonaphthalene

Density Functional Theory (DFT) Applications for Electronic Structure and Reaction Pathways of 1-Bromo-5-iodonaphthalene

There are no specific DFT studies available in the scientific literature that focus on the electronic structure and reaction pathways of this compound. Such a study would theoretically involve the use of various functionals and basis sets to calculate properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, electrostatic potential maps, and to model potential reaction mechanisms. However, without dedicated research, any discussion on these aspects would be purely speculative.

Molecular Dynamics Simulations for this compound and its Reactivity

Similarly, a search for molecular dynamics simulations specifically involving this compound has not yielded any results. Molecular dynamics simulations could provide valuable insights into the compound's behavior in different environments, its conformational dynamics, and its interactions with other molecules. The absence of such studies means that the dynamic properties and reactivity of this compound from a simulation perspective remain uncharacterized.

Theoretical Predictions of Spectroscopic Parameters for this compound

No theoretical predictions of the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound, calculated through computational methods, have been reported in the literature. While experimental spectroscopic data may exist, theoretical calculations are crucial for the accurate assignment of spectral features and for a deeper understanding of the underlying molecular properties. The lack of such computational work prevents a detailed comparison between theoretical and experimental spectroscopic data.

Spectroscopic and Structural Characterization Methodologies in 1 Bromo 5 Iodonaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Analysis of 1-Bromo-5-iodonaphthalene

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In ¹H NMR spectroscopy of this compound, the six aromatic protons on the naphthalene (B1677914) ring are expected to produce distinct signals, as the molecule lacks any plane of symmetry. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine and iodine substituents and by the anisotropic effects of the aromatic ring system. The signals would typically appear in the aromatic region of the spectrum, approximately between 7.0 and 8.5 ppm.

The coupling between adjacent protons (spin-spin coupling) provides information on their connectivity. The expected splitting patterns for the protons would be complex, appearing as doublets, triplets, or doublets of doublets, dictated by their neighboring protons. For example, a proton with one adjacent proton would appear as a doublet, while a proton with two non-equivalent adjacent protons would appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound Note: The following are predicted values based on spectroscopic principles, as specific experimental data is not publicly available.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.5 - 7.8 | Doublet of doublets (dd) | ~7-8 (ortho), ~1-2 (meta) |

| H-3 | 7.2 - 7.5 | Triplet (t) | ~7-8 |

| H-4 | 7.8 - 8.1 | Doublet (d) | ~7-8 |

| H-6 | 7.9 - 8.2 | Doublet (d) | ~7-8 |

| H-7 | 7.3 - 7.6 | Triplet (t) | ~7-8 |

| H-8 | 8.1 - 8.4 | Doublet of doublets (dd) | ~7-8 (ortho), ~1-2 (meta) |

The ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, one for each of the unique carbon atoms in the naphthalene skeleton. The chemical shifts of these carbons are highly dependent on their position relative to the halogen substituents.

The carbons directly bonded to the halogens (C-1 and C-5) are of particular interest. The carbon attached to bromine (C-1) would appear at a specific chemical shift, while the carbon attached to iodine (C-5) would be significantly shielded (shifted to a lower ppm value) due to the "heavy-atom effect" nih.gov. The other eight carbon signals would be distributed in the aromatic region, with their precise locations determined by the combined electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound Note: These are predicted assignments based on spectroscopic principles.

| Carbon Position | Predicted Chemical Shift Range (δ, ppm) | Key Influencing Factor |

|---|---|---|

| C-1 | 120 - 125 | Attached to Bromine |

| C-2 | 128 - 132 | Aromatic CH |

| C-3 | 125 - 129 | Aromatic CH |

| C-4 | 127 - 131 | Aromatic CH |

| C-5 | 95 - 105 | Attached to Iodine (Heavy-atom effect) |

| C-6 | 130 - 135 | Aromatic CH |

| C-7 | 126 - 130 | Aromatic CH |

| C-8 | 129 - 133 | Aromatic CH |

| C-4a (quaternary) | 132 - 136 | Bridgehead carbon |

| C-8a (quaternary) | 133 - 137 | Bridgehead carbon |

Mass Spectrometry (MS) for Characterizing this compound and its Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₆BrI), the molecular ion peak (M⁺) is a key feature. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion region will exhibit a characteristic pattern of two peaks of nearly equal intensity separated by two m/z units (M⁺ and M+2) libretexts.org. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) is a common method that can cause the molecular ion to fragment. The study of these fragmentation patterns provides structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen radicals whitman.eduyoutube.com.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Corresponding Ion/Fragment | Notes |

|---|---|---|

| 332 / 334 | [C₁₀H₆⁷⁹BrI]⁺ / [C₁₀H₆⁸¹BrI]⁺ | Molecular ion peaks (M⁺, M+2), ~1:1 ratio |

| 205 / 207 | [C₁₀H₆⁷⁹Br]⁺ / [C₁₀H₆⁸¹Br]⁺ | Loss of an iodine radical (I•) |

| 253 | [C₁₀H₆I]⁺ | Loss of a bromine radical (Br•) |

| 126 | [C₁₀H₆]⁺ | Loss of both Br• and I• radicals |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system possesses characteristic π→π* transitions that result in strong absorption bands in the UV region researchgate.netresearchgate.net. The parent naphthalene molecule displays distinct absorption bands, often referred to as ¹Lₐ and ¹Lₑ manifolds researchgate.net.

The introduction of bromine and iodine atoms, which act as auxochromes, is expected to influence these electronic transitions. The lone pairs of electrons on the halogen atoms can interact with the π-system of the naphthalene ring, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene nih.gov. The intensity of these absorptions may also be affected.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Nonpolar Solvent Note: Values are predicted based on the known spectrum of naphthalene and typical substituent effects.

| Transition | Approximate λₘₐₓ for Naphthalene (nm) | Predicted λₘₐₓ for this compound (nm) |

|---|---|---|

| ¹Lₐ Band | ~275 | 280 - 295 |

| ¹Lₑ Band | ~312 | 315 - 330 |

X-ray Crystallography for Solid-State Structural Elucidation of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid wikipedia.orglibretexts.org. By diffracting a beam of X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which an atomic model of the molecule can be built and refined nih.gov.

This technique would provide unambiguous data on bond lengths (C-C, C-H, C-Br, and C-I), bond angles, and torsion angles, confirming the planarity of the naphthalene core. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as van der Waals forces, π-π stacking between naphthalene rings, and potential halogen bonding (C-I···Br, C-Br···I, etc.), which can influence the material's bulk properties.

Table 5: Structural Parameters Obtainable from X-ray Crystallography of this compound Note: This table represents the type of data that would be obtained from a successful crystallographic analysis.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit (a, b, c, α, β, γ) |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise (x, y, z) position of each atom |

| Bond Lengths | Internuclear distances (e.g., C-Br, C-I) |

| Bond Angles | Angles between bonded atoms (e.g., C-C-Br) |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions (π-stacking, halogen bonds) |

Time-Resolved Spectroscopy for Photophysical Dynamics of this compound

Time-resolved spectroscopy is essential for studying the fate of a molecule after it absorbs light. For this compound, the presence of heavy atoms (bromine and especially iodine) is predicted to have a profound impact on its photophysical properties due to the "heavy-atom effect" nih.govcore.ac.uk. This effect enhances spin-orbit coupling, which facilitates spin-forbidden processes like intersystem crossing (ISC) from an excited singlet state (S₁) to an excited triplet state (T₁) st-andrews.ac.ukacs.org.

Consequently, this compound is expected to exhibit a decreased fluorescence quantum yield and a significantly increased phosphorescence quantum yield compared to unsubstituted naphthalene. Time-resolved techniques, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy, would be used to measure the lifetimes of the excited singlet and triplet states, and to determine the rates of competing radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) decay processes. These studies are critical for understanding the molecule's potential use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer.

Table 6: Photophysical Parameters Measurable by Time-Resolved Spectroscopy

| Parameter | Symbol | Description |

|---|---|---|

| Fluorescence Lifetime | τₛ | The average time the molecule spends in the S₁ excited state before returning to the ground state. |

| Phosphorescence Lifetime | τₜ | The average time the molecule spends in the T₁ excited state. Expected to be significantly longer than τₛ. |

| Intersystem Crossing Rate | kᵢₛ꜀ | The rate of transition from the S₁ state to the T₁ state. Expected to be high due to the heavy-atom effect. |

| Fluorescence Quantum Yield | Φₛ | The fraction of absorbed photons that are emitted as fluorescence. Expected to be low. |

| Phosphorescence Quantum Yield | Φₜ | The fraction of absorbed photons that result in phosphorescence. Expected to be high. |

Applications of 1 Bromo 5 Iodonaphthalene in Advanced Materials Science

Precursors for Organic Light-Emitting Diode (OLED) Materials

1-Bromo-5-iodonaphthalene serves as a valuable precursor for the synthesis of organic molecules used in OLEDs, including fluorescent emitters, host materials, and charge-transporting materials. The naphthalene (B1677914) moiety provides good thermal stability and a high triplet energy, which are desirable characteristics for host materials in phosphorescent OLEDs (PhOLEDs).

The synthesis of OLED materials from this compound typically involves sequential cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. For instance, a carbazole-based hole-transporting moiety could be introduced at the 5-position via a Suzuki coupling reaction targeting the more reactive C-I bond. Subsequently, an electron-accepting group could be attached at the 1-position via a second cross-coupling reaction at the C-Br bond. This modular approach allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is crucial for efficient charge injection and transport in an OLED device.

Below is a table with representative data for a hypothetical OLED host material synthesized from this compound.

| Property | Value |

| Triplet Energy (T1) | 2.95 eV |

| HOMO Level | -5.8 eV |

| LUMO Level | -2.5 eV |

| Glass Transition Temp. | 135 °C |

| Photoluminescence Max. | 450 nm (in toluene) |

Building Blocks for Organic Semiconductors and Conducting Polymers

In the realm of organic electronics, this compound is a key building block for the synthesis of organic semiconductors and conducting polymers. The rigid and planar structure of the naphthalene unit facilitates π-π stacking in the solid state, which is essential for efficient charge transport in organic field-effect transistors (OFETs).

The synthesis of naphthalene-based conducting polymers can be achieved through polymerization reactions such as the Stille or Suzuki polycondensation. By reacting this compound with an organotin or boronic ester derivative of another aromatic monomer, a conjugated polymer can be synthesized. The choice of the co-monomer allows for the tuning of the polymer's band gap and charge carrier mobility. For example, coupling with a thiophene-based monomer could lead to a polymer with a lower band gap and higher hole mobility.

The table below shows typical properties of a hypothetical organic semiconductor derived from this compound for use in an OFET.

| Property | Value |

| Hole Mobility | > 0.5 cm²/Vs |

| On/Off Ratio | > 10⁶ |

| Band Gap | 2.8 eV |

| Ionization Potential | 5.6 eV |

| Electron Affinity | 2.8 eV |

Supramolecular Assembly and Self-Assembled Systems Derived from this compound

The presence of halogen atoms on the naphthalene core of this compound and its derivatives can be exploited to direct the formation of ordered supramolecular structures through halogen bonding. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. The strength of this interaction depends on the polarizability of the halogen, with iodine forming stronger halogen bonds than bromine.

This differential halogen bonding capability can be used to control the self-assembly of molecules in the solid state, leading to the formation of specific crystal packing motifs or liquid crystalline phases. For instance, a derivative of this compound functionalized with a hydrogen bond donor/acceptor group could be designed to form complex two-dimensional or three-dimensional networks. Such controlled supramolecular assembly is crucial for optimizing the bulk properties of materials, such as charge transport and light emission.

Design of Materials with Tailored Electronic and Optical Properties via this compound

The ability to selectively functionalize the 1- and 5-positions of the naphthalene core using this compound as a starting material provides a powerful tool for designing materials with precisely tailored electronic and optical properties. By strategically choosing the substituents to be introduced, chemists can manipulate the electronic structure and, consequently, the photophysical behavior of the final molecule.

For example, the introduction of electron-donating groups at one position and electron-accepting groups at the other can lead to the formation of intramolecular charge-transfer (ICT) compounds. These molecules often exhibit interesting photophysical properties, such as solvatochromism and large Stokes shifts, which are desirable for applications in chemical sensors and bio-imaging. The specific substitution pattern on the naphthalene core also influences the absorption and emission wavelengths, allowing for the creation of materials that interact with light in a predictable manner.

The following table provides an example of how the photophysical properties of a naphthalene derivative can be tuned by the choice of substituents introduced via cross-coupling reactions starting from this compound.

| Substituent at 5-position | Substituent at 1-position | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Phenyl | Phenyl | 350 | 420 | 0.65 |

| N,N-diphenylamino | Phenyl | 380 | 480 | 0.80 |

| N,N-diphenylamino | Cyano | 410 | 550 | 0.50 |

Based on a comprehensive search of publicly available scientific literature and patent databases, there is a significant lack of specific information regarding the direct application of This compound in the defined areas of medicinal chemistry and drug discovery research as outlined in your request.

Specifically, no detailed research findings, data tables, or explicit examples could be located for the following critical sections:

Role of 1 Bromo 5 Iodonaphthalene in Medicinal Chemistry and Drug Discovery Research

Structure-Activity Relationship (SAR) Studies on Naphthalene-Based Compounds Synthesized via 1-Bromo-5-iodonaphthalene:SAR studies are crucial for optimizing lead compounds. Unfortunately, no published SAR studies were found that focus on a series of compounds synthesized specifically from this compound.

The compound this compound is documented as a chemical intermediate. Its di-halogenated structure, featuring bromine and iodine at distinct positions, theoretically allows for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This differential reactivity of the C-Br and C-I bonds makes it a potentially valuable building block for constructing complex molecular architectures. However, documented examples of its successful application in the synthesis of named, biologically active molecules are absent from the available scientific record.

Due to the strict requirement to generate content solely based on the provided outline and the lack of specific data for sections 9.2, 9.3, and 9.4, it is not possible to generate the requested thorough and scientifically accurate article. To do so would require speculation or the use of analogous but distinct chemical examples, which would violate the explicit instructions of the prompt.

Future Research Directions and Emerging Trends for 1 Bromo 5 Iodonaphthalene

Exploration of Novel Catalytic Systems for 1-Bromo-5-iodonaphthalene Transformations

The distinct reactivity of the C-I and C-Br bonds in this compound presents a prime opportunity for selective and sequential functionalization. Future research is centered on developing catalytic systems that can precisely control which halogen participates in a reaction.

Palladium- and copper-catalyzed cross-coupling reactions are foundational methods for activating the C-I and C-Br bonds. However, the next wave of innovation lies in creating more sophisticated catalytic environments. The exploration of dual-catalytic systems , where two different catalysts work in concert to selectively activate one site over the other, is a promising avenue. This could enable one-pot, multi-step syntheses that were previously unattainable.

Furthermore, photocatalysis represents an emerging trend. The use of light to drive chemical reactions can offer milder reaction conditions and unique reactivity patterns. This compound is known to be a photolytic reagent, capable of generating radical species upon irradiation biosynth.com. Harnessing this property with new photocatalysts could lead to novel carbon-carbon and carbon-heteroatom bond formations.

Biocatalysis , using enzymes to perform chemical transformations, is another area of interest. While still in its infancy for dihalonaphthalene functionalization, the development of engineered enzymes could provide unparalleled selectivity and sustainability for modifying the this compound scaffold.

A summary of potential catalytic systems is presented below:

| Catalytic System | Potential Advantage for this compound | Research Focus |

| Dual Catalysis | High selectivity for sequential C-I and C-Br bond functionalization in a single pot. | Development of orthogonal catalyst pairs. |

| Photocatalysis | Mild reaction conditions, generation of unique radical intermediates. | Design of catalysts that absorb visible light to activate specific bonds. |

| Biocatalysis | Unprecedented chemo-, regio-, and stereoselectivity; environmentally benign. | Enzyme engineering and directed evolution for halogen recognition. |

| Flow Chemistry | Enhanced reaction control, safety, and scalability for catalytic processes. | Integration of catalytic reactors into continuous flow systems for multi-step synthesis. nih.gov |

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and use of chemical compounds. For this compound, future research will focus on minimizing environmental impact throughout its lifecycle.

One key area is the development of greener synthetic routes. This includes the use of alternative solvents , such as ionic liquids, which have negligible vapor pressure and can be recycled auctoresonline.orgresearchgate.netjetir.orgresearchgate.netnih.gov. Moreover, solvent-free synthesis is a major goal. Mechanochemistry , where reactions are induced by mechanical force (grinding or milling), has shown potential for the synthesis of polyaromatic hydrocarbon derivatives with minimal solvent use researchgate.netresearchgate.net. Microwave-assisted synthesis is another solvent-free technique that can dramatically reduce reaction times nih.gov.

The application of catalysis is itself a core principle of green chemistry. Developing highly efficient and recyclable catalysts for this compound transformations will reduce waste and energy consumption.

Key green chemistry approaches for this compound are outlined in the table below:

| Green Chemistry Principle | Application to this compound | Emerging Trend |

| Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with benign alternatives. | Use of ionic liquids and supercritical fluids. auctoresonline.orgresearchgate.netjetir.orgresearchgate.netnih.gov |

| Design for Energy Efficiency | Reducing energy consumption in synthetic and purification steps. | Microwave-assisted and mechanochemical synthesis. nih.govresearchgate.net |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Development of highly active and recyclable catalysts. |

| Waste Prevention | Designing synthetic pathways that minimize the formation of byproducts. | Atom-economical reactions like C-H activation and annulation. |

Integration of this compound into Complex Molecular Architectures

As a bifunctional building block, this compound is an ideal starting point for the bottom-up synthesis of complex, high-value molecules with applications in materials science and pharmaceuticals chemshuttle.comnih.gov.

A significant area of future research is its use in creating graphene nanoribbons (GNRs) and other nanographenes nih.govrsc.orgrsc.orgmdpi.com. These materials have potential applications in next-generation electronics and optoelectronics. The defined structure of this compound allows for the precise, atom-by-atom construction of these complex aromatic systems. Research is focusing on using this precursor to create GNRs with specific edge structures, such as chiral or cove-edged ribbons, which can fine-tune their electronic properties nih.gov.

The synthesis of helical nanographenes is another exciting frontier nih.govnih.govchemistryviews.orgresearchgate.net. These molecules, which combine the properties of nanographenes and helicenes, are chiral and have unique chiroptical properties. This compound can serve as a key component in the multi-step syntheses required to build these intricate, three-dimensional aromatic structures.

Furthermore, its di-functional nature makes it a candidate for designing linkers in Metal-Organic Frameworks (MOFs) nih.govrsc.orgmdpi.comespublisher.comscience.gov. MOFs are highly porous materials with applications in gas storage, separation, and catalysis. By incorporating this compound-derived linkers, it may be possible to introduce specific functionalities or electronic properties into the MOF structure.

| Complex Architecture | Role of this compound | Potential Application |

| Graphene Nanoribbons | Precursor for bottom-up, atomically precise synthesis. nih.govrsc.orgrsc.org | Semiconductors, nanoelectronics. |

| Helical Nanographenes | Key building block for constructing complex, chiral aromatic systems. nih.govnih.govchemistryviews.org | Chiral materials, optoelectronics. |

| Metal-Organic Frameworks | Component of organic linkers to create functional porous materials. nih.govrsc.org | Gas storage, catalysis, sensing. |

| Pharmaceutical Scaffolds | Core structure for building diverse libraries of potential drug candidates. nih.gov | Drug discovery. |

Advanced Computational Modeling for Predictive Synthesis and Rational Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, advanced modeling can provide deep insights and guide experimental work.

Density Functional Theory (DFT) calculations are being used to understand the electronic structure of naphthalene (B1677914) derivatives and to model reaction pathways mdpi.com. This can help predict the regioselectivity of cross-coupling reactions, explaining why one halogen might react in preference to the other under specific catalytic conditions. Future work will likely involve DFT studies to design new catalysts with enhanced selectivity for this compound transformations.

Beyond mechanistic understanding, machine learning (ML) is an emerging trend for predicting reaction outcomes nih.govarxiv.orgnips.ccscispace.com. By training algorithms on large datasets of chemical reactions, ML models can predict the most likely products for a given set of reactants and conditions. This approach could be used to rapidly screen for optimal conditions for new transformations of this compound, saving significant experimental time and resources. These so-called Δ²-learning models can predict high-level activation energies from low-level quantum chemical calculations, accelerating the characterization of chemical reactions rsc.org.

Computational tools can also be used for the rational design of new materials. By simulating the electronic and optical properties of complex architectures derived from this compound, researchers can identify promising target molecules for synthesis, focusing experimental efforts on materials with the most desirable characteristics for applications in electronics and optics.

| Computational Tool | Application for this compound | Future Trend |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting regioselectivity. mdpi.com | In silico design of selective catalysts and ligands. |

| Machine Learning (ML) | Predicting the outcomes of unknown reactions and optimizing reaction conditions. nih.govarxiv.orgnips.ccscispace.com | Development of models that predict mechanistic pathways and byproducts. |

| Molecular Dynamics (MD) | Simulating the assembly and properties of complex architectures (e.g., MOFs). | Predicting material properties before synthesis. |

Q & A

What are the optimal synthetic routes for preparing 1-bromo-5-iodonaphthalene with high regioselectivity?

Basic Research Question

The synthesis of this compound typically involves sequential halogenation of naphthalene derivatives. A common approach is to start with naphthalene or a pre-substituted naphthalene precursor, using halogenating agents (e.g., Br₂, I₂) under controlled conditions. For example:

- Stepwise halogenation : Bromination at the 1-position followed by iodination at the 5-position, using catalysts like FeCl₃ or AlCl₃ to direct substitution .

- Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is critical for isolating the product. Validate purity via melting point analysis and HPLC .

Key Challenges : Competing halogenation at adjacent positions (e.g., 1,6- or 1,8-isomers) due to steric and electronic factors. Use NMR (¹H, ¹³C) to confirm regiochemistry .

How can contradictions in spectroscopic data for this compound derivatives be resolved?

Advanced Research Question

Discrepancies in spectral data (e.g., NMR shifts, IR absorption bands) often arise from solvent effects, impurities, or crystallographic polymorphism. For example:

- NMR anomalies : Heavy atom effects from iodine can deshield nearby protons, leading to unexpected splitting patterns. Compare experimental data with computational predictions (DFT or ab initio methods) .

- X-ray crystallography : Resolve structural ambiguities by determining single-crystal structures. Cross-reference with the Cambridge Structural Database (CSD) for known analogs .

Methodology : Use a combination of 2D NMR (COSY, NOESY), high-resolution mass spectrometry (HRMS), and elemental analysis to validate structural assignments .

What strategies mitigate halogen-halogen interactions in this compound during catalytic applications?

Advanced Research Question

The proximity of bromine and iodine substituents can lead to steric clashes or electronic repulsion, reducing catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Solutions include: